molecular formula C22H18O8 B11036704 Methyl 3-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate

Methyl 3-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate

Cat. No.: B11036704
M. Wt: 410.4 g/mol
InChI Key: WUXRWBYSASHVMJ-UHFFFAOYSA-N
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Description

METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE is a complex organic compound that features both naphthalene and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthalene Derivative: Starting with a naphthalene derivative, functional groups are introduced through reactions such as Friedel-Crafts acylation, followed by oxidation to form the 1,4-dioxo structure.

    Formation of the Benzodioxole Derivative: The benzodioxole moiety can be synthesized from catechol through methoxylation and subsequent cyclization.

    Coupling Reaction: The two moieties are then coupled through a condensation reaction, often using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Reagents like NaH (sodium hydride) or K2CO3 (potassium carbonate) in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: As a building block for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(6-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE
  • METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(8-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE

Uniqueness

The uniqueness of METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both naphthalene and benzodioxole moieties provides a unique scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C22H18O8

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C22H18O8/c1-27-15-7-11(8-16-22(15)30-10-29-16)14(9-17(23)28-2)18-19(24)12-5-3-4-6-13(12)20(25)21(18)26/h3-8,14,24H,9-10H2,1-2H3

InChI Key

WUXRWBYSASHVMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(CC(=O)OC)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Origin of Product

United States

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